molecular formula C21H32N2O2 B4791400 N-(4-sec-butylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

N-(4-sec-butylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

Cat. No. B4791400
M. Wt: 344.5 g/mol
InChI Key: VIWMHGXDQLBZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, also known as Bupivacaine, is a local anesthetic drug used to provide pain relief during surgical procedures. Bupivacaine is a member of the amide class of local anesthetics and is structurally related to lidocaine and ropivacaine.

Mechanism of Action

N-(4-sec-butylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide acts by blocking the sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain. It also affects the potassium channels, leading to membrane depolarization and inhibition of nerve conduction.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has several biochemical and physiological effects. It causes vasodilation, leading to decreased blood pressure and increased heart rate. It also inhibits the release of neurotransmitters, such as acetylcholine, from the nerve terminals, leading to muscle relaxation and decreased muscle tone.

Advantages and Limitations for Lab Experiments

N-(4-sec-butylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. It is a potent and long-acting local anesthetic, which makes it useful for studying the mechanisms of pain and anesthesia. However, it has a narrow therapeutic index and can cause toxicity if administered in excessive doses. It is also highly protein-bound, which can limit its availability for binding to the target receptors.

Future Directions

There are several future directions for research on N-(4-sec-butylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide. One area of research is the development of new local anesthetics with improved efficacy and safety profiles. Another area of research is the study of the molecular mechanisms of its action and the identification of new targets for drug development. Finally, the use of N-(4-sec-butylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide in combination with other drugs for the treatment of pain and anesthesia is an area of active research.

Scientific Research Applications

N-(4-sec-butylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is widely used in scientific research as a tool to study the mechanisms of pain and anesthesia. It is also used as a model compound to study the structure-activity relationships of local anesthetics and to develop new drugs with improved efficacy and safety.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-6-15(2)16-7-9-18(10-8-16)22-19(24)17-11-13-23(14-12-17)20(25)21(3,4)5/h7-10,15,17H,6,11-14H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWMHGXDQLBZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.